6-Cyano-5-fluoronicotinic Acid: A Technical Guide to Structure, Reactivity, and Applications
6-Cyano-5-fluoronicotinic Acid: A Technical Guide to Structure, Reactivity, and Applications
Executive Summary
In contemporary drug discovery and agrochemical development, highly functionalized N-heterocycles serve as critical foundational scaffolds. 6-Cyano-5-fluoronicotinic acid (CAS: 1803753-81-2) is a densely substituted pyridine derivative that offers orthogonal reactivity across three distinct functional groups: a carboxylic acid, a highly activated aryl fluoride, and a nitrile[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and practical laboratory applications. Designed for research scientists and drug development professionals, this guide bridges theoretical chemical principles with field-proven, self-validating experimental workflows.
Structural Architecture & Physicochemical Profile
The molecular architecture of 6-cyano-5-fluoronicotinic acid is defined by its pyridine core, which is heavily electron-deficient due to the synergistic inductive and resonance effects of its substituents.
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N1 (Pyridine Nitrogen): Acts as a strong electron-withdrawing sink, lowering the LUMO of the aromatic system.
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C3 (Carboxylic Acid): Provides a handle for standard peptide-like coupling, esterification, or decarboxylative cross-coupling.
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C5 (Fluorine): Positioned ortho to the cyano group and para to the pyridine nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
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C6 (Cyano Group): Further depletes ring electron density while serving as a precursor for amines, amides, or tetrazoles.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the molecule, derived from structural profiling and predictive collision cross-section modeling[2][3].
| Property | Value | Description |
| Molecular Formula | C₇H₃FN₂O₂ | Base elemental composition |
| Monoisotopic Mass | 166.01785 Da | Exact mass for high-resolution MS |
| CAS Registry Number | 1803753-81-2 | Unique chemical identifier |
| InChIKey | JXJKHFHVRKJPOW-UHFFFAOYSA-N | Standardized structural hash |
| Predicted CCS ([M-H]⁻) | 128.7 Ų | Collision Cross Section for ion mobility MS |
| SMILES String | C1=C(C=NC(=C1F)C#N)C(=O)O | Simplified molecular-input line-entry |
Mechanistic Reactivity & Orthogonal Functionalization
The true value of 6-cyano-5-fluoronicotinic acid lies in its orthogonal reactivity . A chemist can selectively address one functional group without perturbing the others by carefully tuning reagents and conditions.
Nucleophilic Aromatic Substitution (SNAr) at C5
The C5-fluorine is exceptionally activated toward SNAr. While fluorine is a notoriously poor leaving group in aliphatic SN2 reactions, it is the optimal leaving group for SNAr. The causality behind this lies in the reaction mechanism: the rate-determining step is the formation of the anionic Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity stabilizes this intermediate transition state far better than chlorine or bromine[4][Fier&Hartwig]. The synergistic electron-withdrawing effects of the para-nitrogen and ortho-cyano groups direct nucleophiles (amines, thiols, alkoxides) exclusively to the C5 position.
Carboxyl Activation at C3
The C3-carboxylic acid can be readily converted into amides or esters. However, because the pyridine ring is highly electron-deficient, the resulting carboxylate is less nucleophilic than a standard aliphatic acid. High-efficiency coupling reagents, such as HATU, are required to rapidly form the active ester and drive the reaction forward before side reactions (like decarboxylation) can occur[5][Carpino].
Cyano Group Transformations at C6
The nitrile group can undergo[3+2] cycloaddition with sodium azide to yield a tetrazole (a classic carboxylic acid bioisostere), or it can be subjected to controlled hydration to form a primary amide.
Fig 1: Orthogonal reactivity map of 6-cyano-5-fluoronicotinic acid functional groups.
Self-Validating Experimental Protocol: Amide Coupling
To utilize this building block in drug discovery, chemists frequently perform amidation at the C3 position. The following protocol outlines a highly optimized, self-validating workflow for the Synthesis of 5-Fluoro-6-cyano-N-alkylnicotinamides using HATU.
Expertise & Causality: Why HATU? HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to traditional reagents like HBTU. The nitrogen atom in HATU's azabenzotriazole ring provides a neighboring-group effect—acting as an intramolecular general base—that dramatically accelerates aminolysis and suppresses epimerization[5][6][Carpino]. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile at the highly activated C5-fluoro position.
Step-by-Step Methodology
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Solubilization: Dissolve 6-cyano-5-fluoronicotinic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M). Rationale: DMF stabilizes the highly polar transition states of the coupling reaction.
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Deprotonation: Add DIPEA (3.0 eq, 1.5 mmol) dropwise at room temperature. Stir for 5 minutes.
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Activation (Validation Checkpoint 1): Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir for 10 minutes.
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Self-Validation: An aliquot quenched in methanol and analyzed via LC-MS should show the complete disappearance of the starting mass (m/z 165 [M-H]⁻) and the appearance of the active ester intermediate.
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Nucleophilic Attack: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol). Stir at room temperature for 2 hours.
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Reaction Quench (Validation Checkpoint 2): Monitor by TLC (EtOAc/Hexane). Upon complete consumption of the active ester, quench the reaction by adding saturated aqueous NaHCO₃.
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Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Fig 2: Self-validating experimental workflow for HATU-mediated amide coupling.
Strategic Applications in Drug Discovery
The incorporation of 6-cyano-5-fluoronicotinic acid into small-molecule libraries is driven by the profound impact of fluorine in medicinal chemistry.
As established by[7][8][Purseretal.], the strategic substitution of hydrogen with fluorine dramatically alters a drug's pharmacokinetic profile. In the context of this specific scaffold:
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Metabolic Stability: The strong C-F bond (approx. 105 kcal/mol) resists oxidative degradation by cytochrome P450 enzymes, which frequently target electron-rich aromatic positions.
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Lipophilicity and Permeability: Fluorine modulates the pKa of adjacent functional groups (such as the pyridine nitrogen), often enhancing membrane permeability and cellular uptake without excessively increasing the overall lipophilicity (LogP) of the molecule[9].
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Fragment-Based Drug Discovery (FBDD): The compact size, rigid planarity, and dense functionalization of 6-cyano-5-fluoronicotinic acid make it an ideal "fragment." It can be easily tethered to a solid support via the carboxylic acid, allowing the C5 and C6 positions to be iteratively diversified to probe protein binding pockets.
References
- PubChemLite. 6-cyano-5-fluoronicotinic acid (C7H3FN2O2). Université du Luxembourg.
- Sigma-Aldrich. 6-cyano-5-fluoropyridine-3-carboxylic acid | 1803753-81-2.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37, 320-330.
- Fier, P. S., & Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014.
- Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 1993, 115, 4397-4398.
Sources
- 1. 6-cyano-5-fluoropyridine-3-carboxylic acid | 1803753-81-2 [sigmaaldrich.com]
- 2. PubChemLite - 6-cyano-5-fluoronicotinic acid (C7H3FN2O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 6-cyano-5-fluoronicotinic acid (C7H3FN2O2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. HATU Novabiochem 148893-10-1 [sigmaaldrich.com]
- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
